molecular formula C6H18NO4P B3028843 Triethylamine phosphate CAS No. 35365-94-7

Triethylamine phosphate

Cat. No.: B3028843
CAS No.: 35365-94-7
M. Wt: 199.19 g/mol
InChI Key: UNXNGGMLCSMSLH-UHFFFAOYSA-N
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Description

Triethylamine phosphate is a chemical compound with the molecular formula C6H15N·H3PO4. It is a white to almost white powder or crystalline solid that is highly soluble in water . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Scientific Research Applications

Gas Sensing Technology

Triethylamine is harmful to human health, causing respiratory and hematological diseases and eye lesions. Therefore, developing a triethylamine gas sensing technology is crucial for healthcare and environmental monitoring. A study by (Zhou et al., 2020) described a sensor based on Pt and Ce modified In2O3 hollow structure for triethylamine detection. This sensor offers high response, selectivity, stability, insusceptibility to water, reduced operating temperature, enhanced response, and superior long-term stability, making it promising for food safety inspection and environmental monitoring.

Cluster Formation for Trace Detection

The detection of trace quantities of tributyl phosphate (which contains functional groups similar to triethylamine) can provide insights into environmental contamination and degradation. Morrison, Ewing, and Clowers (2019) demonstrated the use of atmospheric flow tube mass spectrometry for ambient vapor sampling of tributyl phosphate. This method, enhanced by small quantities of dopants like triethylamine, offers sensitive and rapid detection, useful in environmental monitoring (Morrison et al., 2019).

Application in Anesthesia Research

Chen and Hillyer (2013) investigated the use of FlyNap (triethylamine) as an anesthetic agent for research into circulatory physiology and immune competence in mosquitoes. Their study revealed that FlyNap induces changes in heart physiology and affects mosquito immunity, showing it is not suitable for such research. This highlights the need for careful consideration of anesthetics in physiological and immunological studies (Chen & Hillyer, 2013).

Chemiluminescence Systems

Triethylamine (TEA) can significantly enhance the chemiluminescence (CL) intensity of certain systems. Zhang, Zhang, and Dong (2015) discovered that TEA, when used as a coreactant, increased the CL intensity of carbon dots/K2S2O8 by approximately 20 times. This finding is pivotal for developing sensitive and selective sensors for detecting TEA and other compounds (Zhang, Zhang, & Dong, 2015).

Catalysis in Chemical Synthesis

Aitken, Collett, and Mesher (2012) described a method for synthesizing dialkyl phosphates using triethylamine as a catalyst. This technique, involving the reaction of phosphorus oxychloride with primary alcohol and triethylamine, yields good quality dialkyl phosphates and illustrates the catalytic role of triethylamine in organic synthesis (Aitken et al., 2012).

Safety and Hazards

Triethylamine, a component of triethylamine phosphate, is highly flammable and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

While specific future directions for triethylamine phosphate are not mentioned in the search results, there is a growing interest in reactions involving trialkylamines . This is due in part to the ability to generate trialkylamines cleanly and safely via digestion of cheap metal phosphides with acids, thus avoiding pressurized cylinders and specialized equipment .

Mechanism of Action

Target of Action

Triethylamine phosphate, also known as TEAP, is primarily used as a buffer solution in high-performance liquid chromatography (HPLC) . Its primary targets are the various compounds that are being separated and analyzed in the HPLC process .

Mode of Action

This compound interacts with its targets by adjusting the pH of the mobile phase in HPLC . This allows for the separation of compounds based on their affinity to the mobile phase under the specific pH conditions .

Biochemical Pathways

It’s known that triethylamine, a component of this compound, is prepared by the alkylation of ammonia with ethanol . This suggests that it may interact with biochemical pathways involving these compounds .

Pharmacokinetics

It’s known that the compound is used in hplc due to its properties that allow it to interact with various compounds and facilitate their separation .

Result of Action

The primary result of this compound’s action is the successful separation of compounds in HPLC . This allows for the analysis of various compounds, contributing to research in fields such as pharmaceuticals, biochemistry, and environmental science .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the pH of the buffer solution can significantly affect the peak symmetry and retention times in HPLC . Therefore, careful control of these environmental factors is crucial for the effective use of this compound .

Biochemical Analysis

Biochemical Properties

Triethylamine phosphate plays a significant role in biochemical reactions, particularly in HPLC analysis . As an ion pair, it enhances the retention and separation effects of the analyte . When this compound is used, the analyte usually exists in a cationic form, making it suitable for analyzing compounds with a positive charge .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its role in HPLC analysis. It functions as an ion pair, enhancing the retention and separation effects of the analyte . This suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

This compound is known for its chemical stability and solubility in water and ethanol . This suggests that it remains stable over time in laboratory settings. Specific long-term effects on cellular function in in vitro or in vivo studies have not been extensively documented.

Metabolic Pathways

Given its role in HPLC analysis, it may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its solubility in water and ethanol, it may be readily transported and distributed within the cellular environment .

Subcellular Localization

Given its role in HPLC analysis, it may interact with various subcellular compartments and organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylamine phosphate can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves adding triethylamine drop-wise to phosphoric acid until the desired pH is achieved . The reaction can be represented as follows:

N(CH2CH3)3+H3PO4C6\text{N(CH}_2\text{CH}_3\text{)}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{C}_6N(CH2​CH3​)3​+H3​PO4​→C6​

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Triethylamine phosphate can be achieved through a simple reaction between Triethylamine and Phosphoric acid.", "Starting Materials": [ "Triethylamine", "Phosphoric acid" ], "Reaction": [ "Add Phosphoric acid slowly to Triethylamine with constant stirring.", "The reaction mixture is heated to 60-70°C for 2-3 hours.", "The reaction mixture is then cooled to room temperature and the product is obtained by filtration.", "The product is washed with cold water and dried under vacuum." ] }

CAS No.

35365-94-7

Molecular Formula

C6H18NO4P

Molecular Weight

199.19 g/mol

IUPAC Name

dihydrogen phosphate;triethylazanium

InChI

InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4)

InChI Key

UNXNGGMLCSMSLH-UHFFFAOYSA-N

SMILES

CCN(CC)CC.OP(=O)(O)O

Canonical SMILES

CC[NH+](CC)CC.OP(=O)(O)[O-]

35365-94-7
10138-93-9

Related CAS

121-44-8 (Parent)

Synonyms

triethylamine
triethylamine acetate
triethylamine dinitrate
triethylamine hydrobromide
triethylamine hydrochloride
triethylamine maleate (1:1)
triethylamine phosphate
triethylamine phosphate (1:1)
triethylamine phosphonate (1:1)
triethylamine sulfate
triethylamine sulfate (2:1)
triethylamine sulfite (1:1)
triethylamine sulfite (2:1)
triethylammonium formate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylamine phosphate
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